molecular formula C4H13ClN2O2S B6200684 3-(methylamino)propane-1-sulfonamide hydrochloride CAS No. 2694744-70-0

3-(methylamino)propane-1-sulfonamide hydrochloride

Cat. No.: B6200684
CAS No.: 2694744-70-0
M. Wt: 188.7
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Description

3-(methylamino)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C4H12N2O2S and a molecular weight of 152.22 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)propane-1-sulfonamide hydrochloride typically involves the reaction of 3-chloropropane-1-sulfonamide with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloropropane-1-sulfonamide+methylamine3-(methylamino)propane-1-sulfonamide hydrochloride\text{3-chloropropane-1-sulfonamide} + \text{methylamine} \rightarrow \text{this compound} 3-chloropropane-1-sulfonamide+methylamine→3-(methylamino)propane-1-sulfonamide hydrochloride

The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)propane-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide compounds.

Scientific Research Applications

3-(methylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(methylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylamino)propane-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications.

Properties

CAS No.

2694744-70-0

Molecular Formula

C4H13ClN2O2S

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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